molecular formula C7H9ClN2O3 B1487222 3-Methoxy-5-nitroaniline hydrochloride CAS No. 535972-77-1

3-Methoxy-5-nitroaniline hydrochloride

Cat. No. B1487222
CAS RN: 535972-77-1
M. Wt: 204.61 g/mol
InChI Key: CNRFOHAHLQBWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-nitroaniline is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . It is a solid substance .


Synthesis Analysis

The synthesis of nitroanilines typically involves a multistep process . The first step is nitration, followed by conversion from the nitro group to an amine . Nitration of anilines requires the use of a protective group due to the sensitivity of the amino group to the acidic conditions of nitration . After nitration, the protective group is removed to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitroaniline is represented by the InChI code 1S/C7H8N2O3/c1-12-7-3-5 (8)2-6 (4-7)9 (10)11/h2-4H,8H2,1H3 .


Chemical Reactions Analysis

Nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

3-Methoxy-5-nitroaniline is a solid substance . It has a flash point of 174.7°C and a boiling point of 365.3°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Safety and Hazards

3-Methoxy-5-nitroaniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

3-methoxy-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-5(8)2-6(4-7)9(10)11;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFOHAHLQBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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